2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a complex organic compound that features a pyrimidine ring, a thiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves multiple steps. One common method includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol . This intermediate is then reacted with various amines and hydrazine hydrate to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of viral replication.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
- 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide
Uniqueness
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is unique due to its combination of a pyrimidine ring, a thiazole ring, and a propanamide group. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H15N5O2S2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H15N5O2S2/c1-9(25-16-19-12(17)7-13(22)20-16)14(23)21-15-18-11(8-24-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21,23)(H3,17,19,20,22) |
InChI Key |
LESPWSPWSYJJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NC(=CC(=O)N3)N |
Origin of Product |
United States |
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